(4-Bromoquinolin-7-yl)methanol
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Overview
Description
(4-Bromoquinolin-7-yl)methanol is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 4th position and a hydroxymethyl group at the 7th position of the quinoline ring makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromoquinolin-7-yl)methanol typically involves the bromination of quinoline derivatives followed by hydroxymethylation. One common method includes the use of N-bromosuccinimide (NBS) for bromination and subsequent hydroxymethylation using formaldehyde in the presence of a base .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and hydroxymethylation reactions under controlled conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: (4-Bromoquinolin-7-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted quinoline.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products:
Oxidation: Formation of 4-bromoquinoline-7-carboxylic acid.
Reduction: Formation of 4-hydroquinoline-7-ylmethanol.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Bromoquinolin-7-yl)methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of (4-Bromoquinolin-7-yl)methanol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxymethyl group play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties .
Comparison with Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities.
4-Chloroquinolin-7-yl)methanol: Similar structure with a chlorine atom instead of bromine.
(4-Fluoroquinolin-7-yl)methanol: Similar structure with a fluorine atom instead of bromine.
Uniqueness: (4-Bromoquinolin-7-yl)methanol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C10H8BrNO |
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Molecular Weight |
238.08 g/mol |
IUPAC Name |
(4-bromoquinolin-7-yl)methanol |
InChI |
InChI=1S/C10H8BrNO/c11-9-3-4-12-10-5-7(6-13)1-2-8(9)10/h1-5,13H,6H2 |
InChI Key |
MFWFFJYKWZPXGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1CO)Br |
Origin of Product |
United States |
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